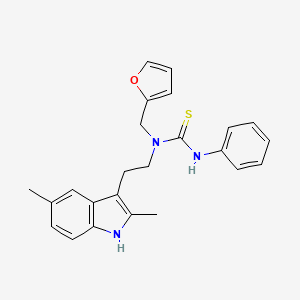

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea is a complex organic compound that features a unique combination of indole, furan, and thiourea functional groups

Properties

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3OS/c1-17-10-11-23-22(15-17)21(18(2)25-23)12-13-27(16-20-9-6-14-28-20)24(29)26-19-7-4-3-5-8-19/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMYWYMFRWWMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The starting material, 2,5-dimethylindole, undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group at the 3-position.

Furan-2-ylmethylation: The intermediate product is then reacted with furan-2-carbaldehyde under reductive amination conditions to form the furan-2-ylmethyl group.

Thiourea Formation: Finally, the compound is treated with phenyl isothiocyanate to introduce the thiourea moiety, resulting in the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Thiourea Functional Group Reactivity

The thiourea moiety (-N-C(S)-N-) participates in acid/base-mediated transformations and nucleophilic reactions.

Indole Ring Modifications

The 2,5-dimethylindole subunit undergoes electrophilic substitution and coupling reactions.

Furan Ring Transformations

The furan-2-ylmethyl group is prone to ring-opening and oxidation under specific conditions.

Condensation and Cyclization Reactions

The thiourea group facilitates heterocycle formation via condensation with aldehydes or ketones.

Biological Activity-Linked Reactivity

In pharmacological contexts, the compound interacts with enzymatic targets:

Stability and Degradation Pathways

Critical stability data under storage and processing conditions:

| Stress Condition | Degradation Pathway | Half-Life | Key Citations |

|---|---|---|---|

| Aqueous Acid (pH 3) | Thiourea hydrolysis | t₁/₂: 8.2 h (25°C) | |

| UV Exposure | Indole ring photooxidation | t₁/₂: 48 h |

Scientific Research Applications

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study published in the Journal of Medicinal Chemistry demonstrated a dose-dependent increase in apoptosis markers when cancer cells were treated with the compound .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Preliminary tests indicate effectiveness against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibiotics .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacteria | |

| Enzyme Inhibition | Inhibits target enzyme activity |

Case Study 1: Antitumor Activity

In a comprehensive study, researchers evaluated the antitumor effects of the compound on various cancer cell lines. The results demonstrated significant apoptotic activity, indicating its potential as a therapeutic agent in oncology. The study highlighted the compound's ability to target and disrupt cancer cell proliferation effectively .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The findings revealed that it exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. This suggests a promising role in developing new antibiotics and addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and furan rings can participate in π-π stacking interactions, while the thiourea group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea: Lacks the furan-2-ylmethyl group.

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenylurea: Contains a urea group instead of thiourea.

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylurea: Contains both furan-2-ylmethyl and urea groups.

Uniqueness: 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea is unique due to the presence of both furan-2-ylmethyl and thiourea groups, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea, a compound with significant potential in medicinal chemistry, exhibits a diverse range of biological activities. This article synthesizes recent findings regarding its biological properties, focusing on its antibacterial, anticancer, and antioxidant activities, among others.

The compound is characterized by the following chemical properties:

- Molecular Formula : C17H21N2O

- Molar Mass : 304.81 g/mol

- CAS Number : 1052412-17-5

Antibacterial Activity

Research indicates that thiourea derivatives, including the compound , demonstrate potent antibacterial effects. A study highlighted that related thiourea compounds exhibited minimum inhibitory concentrations (MIC) against various pathogenic bacteria:

- E. faecalis : MIC of 40 µg/mL

- P. aeruginosa : MIC of 50 µg/mL

- S. typhi : MIC of 45 µg/mL

- K. pneumoniae : MIC of 50 µg/mL

These values suggest that the compound may be effective in treating infections caused by these bacteria, showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against several cancer cell lines:

- IC50 Values : Ranging from 3 to 14 µM against pancreatic and breast cancer cell lines.

- Mechanism of Action : These compounds are believed to inhibit angiogenesis and alter cancer cell signaling pathways, which are crucial for tumor growth and metastasis .

In a specific case study involving human leukemia cell lines, the compound demonstrated significant cytotoxicity with an IC50 value as low as 1.50 µM .

Antioxidant Activity

The antioxidant potential of thiourea derivatives has also been explored. The compound exhibited strong reducing capabilities when tested against ABTS free radicals, with an IC50 value indicating effective scavenging activity:

- DPPH Assay Value : 45 µg/mL

This suggests its utility in preventing oxidative stress-related damage in biological systems .

Structure-Activity Relationship (SAR)

The structure of thiourea compounds significantly influences their biological activity. The presence of indole and furan moieties contributes to enhanced interactions with biological targets, facilitating effective inhibition of pathogenic processes. The SAR studies indicate that modifications in these groups can lead to variations in potency and selectivity against specific biological targets .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.